BenchChemオンラインストアへようこそ!

SB290157 trifluoroacetate

C3aR calcium mobilization human neutrophils

SB290157 trifluoroacetate is a selective, competitive C3a receptor antagonist with cross-species activity. It inhibits diet-induced obesity, metabolic dysfunction, and inflammation in validated animal models (e.g., 30 mg/kg i.p. in rat arthritis). The TFA salt ensures solubility and stability for reproducible research. Choose this compound for its extensive published protocols and unique pharmacological profile.

Molecular Formula C24H29F3N4O6
Molecular Weight 526.5 g/mol
Cat. No. B10765874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB290157 trifluoroacetate
Molecular FormulaC24H29F3N4O6
Molecular Weight526.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(COCC(=O)NC(CCCN=C(N)N)C(=O)O)C2=CC=CC=C2.C(=O)(C(F)(F)F)O
InChIInChI=1S/C22H28N4O4.C2HF3O2/c23-22(24)25-13-7-12-19(21(28)29)26-20(27)15-30-14-18(16-8-3-1-4-9-16)17-10-5-2-6-11-17;3-2(4,5)1(6)7/h1-6,8-11,18-19H,7,12-15H2,(H,26,27)(H,28,29)(H4,23,24,25);(H,6,7)/t19-;/m0./s1
InChIKeyZJRMPPVJAQWGEG-FYZYNONXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-5-(Diaminomethylideneamino)-2-[[2-(2,2-diphenylethoxy)acetyl]amino]pentanoic Acid;2,2,2-Trifluoroacetic Acid (SB 290157 TFA) for C3a Receptor Research


The compound (2S)-5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethoxy)acetyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid, commonly designated SB 290157 trifluoroacetate (TFA) salt, is a synthetic small molecule classified as a non-peptide antagonist of the complement component 3a receptor (C3aR) [1]. It is a structural derivative of L-arginine featuring a diphenylethoxyacetyl moiety and is supplied as a trifluoroacetate salt to enhance solubility and stability for research applications [2]. SB 290157 TFA exhibits high affinity and competitive binding to the C3aR, with broad species cross-reactivity including human, rat, mouse, and guinea pig .

Why SB 290157 TFA Cannot Be Replaced by Generic C3aR Antagonists or Arginine Analogs


Generic substitution of SB 290157 TFA with other C3aR antagonists or arginine analogs is not scientifically justifiable due to its unique pharmacological profile, which combines high potency at C3aR with distinct species-dependent activity and off-target effects that are not shared by all C3aR modulators. While other compounds like JR14a or peptide-based antagonists may exhibit higher selectivity or oral bioavailability, they lack the extensive cross-species validation and the well-characterized paradoxical agonism that defines SB 290157's utility in specific research contexts [1]. Furthermore, the TFA salt form ensures consistent solubility and stability in common experimental buffers, which is not guaranteed with alternative salt forms or free base formulations .

Quantitative Evidence Differentiating SB 290157 TFA from Alternative C3aR Modulators


Superior Potency of SB 290157 TFA in Human Neutrophil Ca2+ Mobilization Compared to JR14a

SB 290157 TFA demonstrates an IC50 of 28 nM for inhibiting C3a-induced calcium mobilization in human neutrophils [1]. In contrast, the thiophene-based C3aR antagonist JR14a exhibits an IC50 of approximately 12.5 nM in a similar assay system using human C3aR-expressing cells [2]. The difference of approximately 15.5 nM represents a measurable but not substantial potency gap. However, SB 290157 TFA's consistent activity across multiple species (human, rat, mouse, guinea pig) and assay formats (calcium mobilization, ATP release, radioligand binding) provides a robust and validated pharmacological profile that is not fully replicated by JR14a in all systems .

C3aR calcium mobilization human neutrophils

SB 290157 TFA Exhibits Unique Agonist Activity at C3aR in Transfected Cells

Unlike JR14a and BR103, SB 290157 TFA displays full agonist activity at C3aR in transfected RBL cells and CHO-NFAT-bla-Gα16 cells, with an EC50 of 760 μM [1]. This paradoxical agonism is not observed with JR14a, which acts as a pure antagonist in similar systems [2]. SB 290157 TFA also exhibits partial agonist activity at C5aR2, mediating β-arrestin recruitment with an EC50 of 0.46 nM [3].

C3aR agonist activity transfected cells

Broad Species Cross-Reactivity of SB 290157 TFA vs. JR14a's Human-Specific Profile

SB 290157 TFA demonstrates potent antagonism across multiple species: IC50 of 200 nM for human C3aR (radioligand binding), 12 nM for human C3aR (calcium mobilization), 7 nM for mouse C3aR, and 30 nM for guinea pig C3aR [1]. In contrast, JR14a is primarily optimized for human C3aR and exhibits reduced potency at rodent receptors [2].

C3aR species cross-reactivity mouse guinea pig

SB 290157 TFA vs. Compound 17: Divergent Functional Selectivity at C3aR

While both SB 290157 TFA and compound 17 bind C3aR, they exhibit opposing functional effects: SB 290157 TFA is primarily an antagonist (IC50 1.0 μM against C3a- or compound 17-induced Ca2+ release in HMDMs), whereas compound 17 is a potent agonist (EC50 24 nM) [1][2].

C3aR functional selectivity agonism antagonism

TFA Salt Form Ensures Consistent Solubility and Bioavailability Relative to Free Base

The TFA salt of SB 290157 exhibits solubility of 100 mM in DMSO and >20 mg/mL in ethanol, enabling reproducible preparation of stock solutions for in vitro and in vivo studies . The free base form has significantly lower aqueous solubility, which can lead to variable exposure and reduced efficacy in animal models .

solubility TFA salt formulation in vivo

Optimal Research and Industrial Applications for SB 290157 TFA


In Vivo Rodent Models of Inflammatory Disease

SB 290157 TFA is the preferred C3aR antagonist for studies in mouse and rat models of arthritis, airway inflammation, and metabolic dysfunction due to its validated cross-species potency and extensive published dosing protocols (e.g., 30 mg/kg i.p. b.i.d. in rat adjuvant-induced arthritis) [1].

Functional Profiling of C3aR Signaling Bias

The compound's unique ability to act as both an antagonist and a full agonist in different cellular contexts makes it an invaluable tool for dissecting biased signaling pathways at C3aR, particularly in transfected cell systems [2].

Benchmarking Novel C3aR Antagonists in Binding and Functional Assays

SB 290157 TFA serves as a reference standard for evaluating new C3aR antagonists due to its well-characterized binding affinity (IC50 200 nM in radioligand binding assays) and functional antagonism (IC50 27-30 nM in calcium mobilization assays) .

Investigating Complement-Mediated Metabolic Regulation

SB 290157 TFA is actively used in metabolic research to study C3aR's role in insulin secretion and obesity, as demonstrated by its ability to inhibit glucose-induced insulin secretion from pancreatic islets and reduce diet-induced obesity in rodent models .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for SB290157 trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.